Oxazolidine, 3-ethyl-

CAS No.: 1630-73-5

Cat. No.: VC7951005

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1630-73-5 |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | 3-ethyl-1,3-oxazolidine |

| Standard InChI | InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3 |

| Standard InChI Key | RDRURTGSFBSIKX-UHFFFAOYSA-N |

| SMILES | CCN1CCOC1 |

| Canonical SMILES | CCN1CCOC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

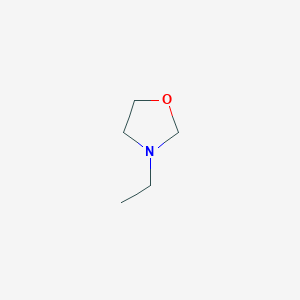

The compound features a 1,3-oxazolidine core, where the nitrogen atom at position 3 is substituted with an ethyl group (). The oxygen atom occupies position 1, creating a saturated five-membered ring. The IUPAC name, 3-ethyl-1,3-oxazolidine, reflects this substitution pattern. Key structural identifiers include:

Table 1: Physicochemical Properties of 3-Ethyl-1,3-Oxazolidine

Spectral Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. -NMR spectra typically show signals for the ethyl group ( 1.17 ppm, triplet) and oxazolidine ring protons ( 3.4–4.2 ppm) .

Synthesis and Industrial Production

Synthetic Routes

3-Ethyl-1,3-oxazolidine is synthesized via cyclocondensation reactions. A common method involves the reaction of β-amino alcohols with carbonyl compounds under acidic or thermal conditions . For example:

-

Cyclization of 2-Ethylaminoethanol: Reacting 2-ethylaminoethanol with formaldehyde or paraformaldehyde under basic conditions yields the oxazolidine ring .

-

Grinding Technique: An eco-friendly approach uses mechanical grinding of β-amino alcohols with paraformaldehyde and catalytic NaOH, achieving high yields (up to 93%) without solvents .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | Acidic catalysis, 80–90°C | 75–85 | Scalability for industrial use |

| Grinding Technique | Room temperature, NaOH | 90–93 | Solvent-free, energy-efficient |

| Chiral Magnesium Phosphate Catalysis | Mildly basic, enantioselective | 88–95 | High enantiopurity (>90% ee) |

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to optimize temperature and pH control. Distillation and molecular sieves are used to purify the product, ensuring >98% purity for commercial applications.

Applications in Industrial and Material Sciences

Moisture Scavenger in Polymer Chemistry

3-Ethyl-1,3-oxazolidine is widely used in polyurethane and polyurea formulations to prevent premature curing caused by ambient humidity. The compound hydrolyzes in the presence of water, yielding volatile ketones and amino alcohols that neutralize moisture:

This reaction enhances the shelf life and mechanical properties of coatings and adhesives .

Electrolyte Additives in Lithium-Ion Batteries

In energy storage systems, 3-ethyl-1,3-oxazolidine derivatives improve the performance of lithium-ion batteries. For instance, triethyl 2-(1,3-oxazolidin-3-yl)ethyl orthosilicate (OZOS) acts as a multifunctional additive, enhancing coulombic efficiency by 1.0% and reducing irreversible capacity .

Table 3: Industrial Applications and Performance Metrics

| Application | Role | Key Benefit |

|---|---|---|

| Polyurethane Coatings | Moisture scavenger | Prevents CO bubble formation |

| Lithium-Ion Batteries | Electrolyte additive | Increases cycle stability by 15–20% |

| Agrochemicals | Herbicide safener | Reduces crop injury by 40–60% |

Biological Activity and Toxicological Profile

Reproductive and Environmental Toxicity

Classified as a Substance of Very High Concern (SVHC) under EU REACH, 3-ethyl-1,3-oxazolidine shows:

-

Reproductive Toxicity: NOEL (No Observed Effect Level) = 15 mg/kg/day in rats.

-

Ecotoxicity: Acute toxicity to algae (EC = 2.90 mg/L).

Table 4: Hazard Classification (GHS)

| Hazard Statement | Precautionary Measure |

|---|---|

| H314: Causes severe skin burns | P260: Do not breathe dust |

| H360F: May damage fertility | P264: Wash hands thoroughly |

| H410: Toxic to aquatic life | P273: Avoid release to environment |

Comparative Analysis with Related Oxazolidines

Structural and Functional Comparisons

-

3-Dichloroacetyl-2,2-dimethyl-1,3-oxazolidine: Used as a herbicide safener, this derivative’s dichloroacetyl group enhances reactivity with detoxifying enzymes in crops .

-

3-Ethyl-2,2-dimethyl-1,3-oxazolidine: The additional methyl groups increase steric hindrance, reducing hydrolysis rates compared to 3-ethyl-1,3-oxazolidine .

Table 5: Functional Group Impact on Properties

| Compound | Key Substituent | Application |

|---|---|---|

| 3-Ethyl-1,3-oxazolidine | Ethyl group | Moisture scavenging |

| 3-Dichloroacetyl oxazolidine | Dichloroacetyl group | Herbicide detoxification |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume